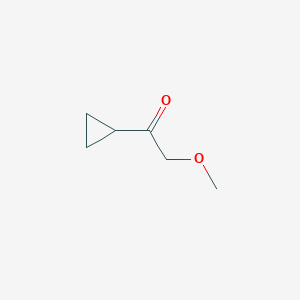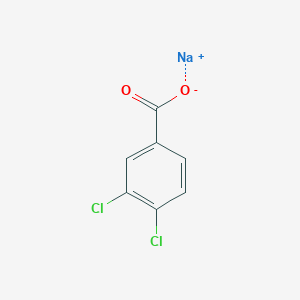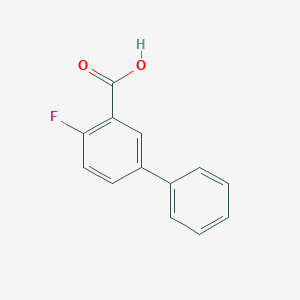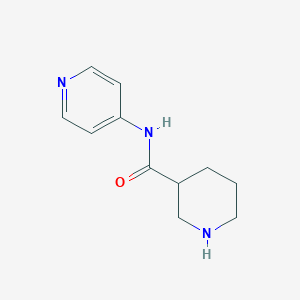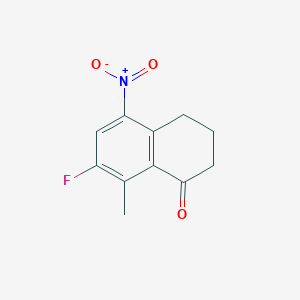
7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one: is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 8th position, and a nitro group at the 5th position on the naphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction: The reduction of the nitro group to an amino group, followed by oxidation to form the ketone, can be achieved using reagents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium amide (NaNH2) in liquid ammonia or thiourea in ethanol.
Major Products Formed
Oxidation: Formation of 7-fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1-carboxylic acid.
Reduction: Formation of 7-fluoro-8-methyl-5-amino-3,4-dihydronaphthalen-1(2H)-one.
Substitution: Formation of 7-amino-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitro and fluorine groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the methyl group can influence its metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoro-8-methyl-5-nitronaphthalene: Lacks the ketone group, which affects its reactivity and applications.
8-Methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which influences its chemical properties.
7-Fluoro-5-nitro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, affecting its biological activity.
Uniqueness
The presence of the fluorine, methyl, and nitro groups in 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to similar compounds
Propiedades
IUPAC Name |
7-fluoro-8-methyl-5-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-6-8(12)5-9(13(15)16)7-3-2-4-10(14)11(6)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINDVQADBRIJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1C(=O)CCC2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625684 | |
| Record name | 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143655-56-5 | |
| Record name | 7-Fluoro-3,4-dihydro-8-methyl-5-nitro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143655-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

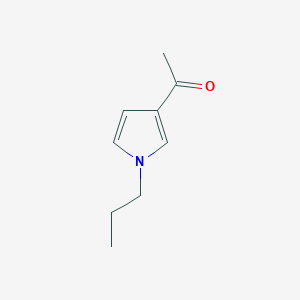

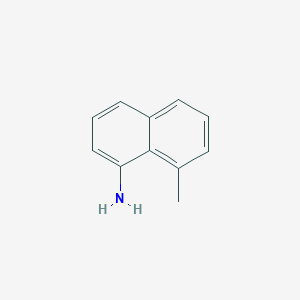
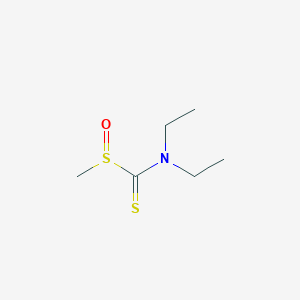
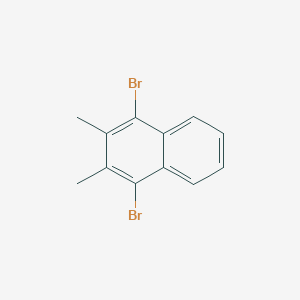
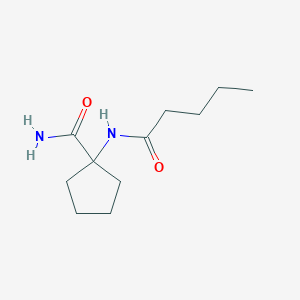
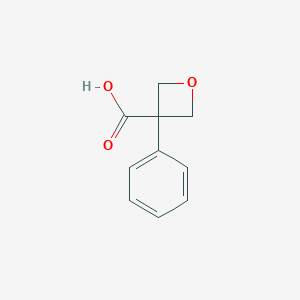
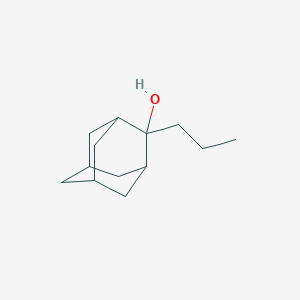
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)
